Diclofenac-d4

Descripción general

Descripción

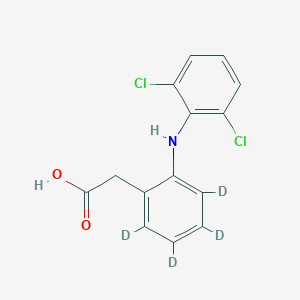

Diclofenac-d4 is a deuterated form of diclofenac, a non-steroidal anti-inflammatory drug (NSAID) widely used to treat pain and inflammatory diseases. The deuterium atoms in this compound replace four hydrogen atoms in the diclofenac molecule, making it useful as an internal standard in mass spectrometry for the quantification of diclofenac .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Diclofenac-d4 involves several steps, including iodination, esterification, Sonogashira cross-coupling, oxidation, and saponification . The process begins with the iodination of a precursor compound, followed by esterification to introduce the deuterium atoms. The Sonogashira cross-coupling reaction is then used to form the carbon-carbon bonds, and the final steps involve oxidation and saponification to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the same steps as described above. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use as an analytical standard .

Análisis De Reacciones Químicas

Types of Reactions: Diclofenac-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Photocatalytic oxidation using titanium dioxide (TiO2) under UV-A light.

Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.

Substitution: Substitution reactions can occur under various conditions, often involving halogenated reagents.

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, such as 2-aminophenol, catechol, benzene-triol, 2,6-dichloroaniline, and fumaric acid .

Aplicaciones Científicas De Investigación

Diclofenac-d4 is extensively used in scientific research due to its stability and deuterium labeling. Some key applications include:

Mecanismo De Acción

Diclofenac-d4, like diclofenac, exerts its effects by inhibiting the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the production of prostaglandins, which are mediators of inflammation and pain . By inhibiting these enzymes, this compound reduces the formation of prostaglandins, thereby alleviating pain and inflammation . Additionally, it may alter lymphocyte activity, inhibit neutrophil aggregation, and decrease proinflammatory cytokine levels .

Comparación Con Compuestos Similares

Ibuprofen: Another widely used NSAID with similar anti-inflammatory and analgesic properties.

Naproxen: An NSAID that also inhibits COX enzymes but has a longer half-life compared to diclofenac.

Ketoprofen: An NSAID with similar mechanisms of action but different pharmacokinetic properties.

Uniqueness of Diclofenac-d4: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research settings where accurate measurement of diclofenac is critical .

Actividad Biológica

Diclofenac-d4 is a deuterated form of diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and comparative studies with its non-deuterated counterpart.

Pharmacokinetics

Absorption and Distribution

This compound exhibits pharmacokinetic properties similar to those of diclofenac. Studies show that after administration, this compound is absorbed into the bloodstream, with a significant portion reaching synovial tissues. For instance, in a study involving topical application, diclofenac concentrations in synovial tissue were measurable at 12 hours post-application, indicating effective penetration into target tissues .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Tmax (hours) | 1.25 (fasted) |

| Cmax (ng/mL) | 2.27 (synovial fluid) |

| Half-life (hours) | Approx. 2-3 |

| Bioavailability (%) | ~60% |

This compound, like its parent compound, primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes. It preferentially inhibits COX-2 over COX-1, which is significant for minimizing gastrointestinal side effects associated with traditional NSAIDs . The inhibition of COX enzymes leads to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.

Biological Activity Studies

Several studies have highlighted the biological activity and efficacy of this compound in various contexts:

- In vitro Studies : Research indicates that this compound retains the ability to inhibit lipoxygenases and activate the nitric oxide-cyclic GMP pathway, contributing to its antinociceptive effects .

- Animal Studies : In vivo studies involving rats showed that this compound administered via lipid vesicles exhibited no significant hematological or biochemical alterations compared to control groups. This suggests a favorable safety profile and biocompatibility for potential therapeutic applications .

- Comparative Efficacy : A direct comparison between diclofenac and this compound revealed that both compounds exhibit similar anti-inflammatory effects; however, the deuterated form may offer advantages in terms of metabolic stability and reduced side effects due to altered pharmacokinetics .

Case Studies

Case Study 1: Topical Application in Osteoarthritis

In a clinical trial involving patients with osteoarthritis, topical diclofenac diethylamine gel was administered. The study demonstrated that diclofenac concentrations remained elevated in synovial fluid and tissue following treatment, supporting its effectiveness in localized pain management .

Case Study 2: Biocompatibility Assessment

A study assessing the biocompatibility of diclofenac-loaded lipid vesicles showed no adverse effects on liver or kidney function in treated rats. Histopathological examinations confirmed the absence of tissue damage, indicating that formulations incorporating this compound could be safe for therapeutic use .

Propiedades

IUPAC Name |

2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19)/i1D,2D,4D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOPUUMXTXDBNB-SCFZSLNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])CC(=O)O)NC2=C(C=CC=C2Cl)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512155 | |

| Record name | [2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153466-65-0 | |

| Record name | [2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Diclofenac-d4 used in the analysis of Diclofenac in postmortem samples?

A1: this compound is a deuterated form of Diclofenac, meaning it has a very similar chemical structure but with a slightly higher molecular weight due to the presence of four deuterium atoms instead of four hydrogen atoms. This makes it ideal as an internal standard in analytical techniques like mass spectrometry.

- Improved Accuracy: By adding a known amount of this compound to the postmortem sample, researchers can account for any potential loss of Diclofenac during preparation and analysis. This allows for a more accurate quantification of Diclofenac in the sample [].

Q2: How does the use of this compound contribute to the validation of the analytical method described in the research?

A2: The research paper [] highlights several validation parameters that are crucial for ensuring the reliability and accuracy of the analytical method used to quantify Diclofenac in postmortem samples. The use of this compound as an internal standard directly contributes to achieving these parameters:

- Recovery: The recovery rate, which indicates how efficiently the analyte (Diclofenac) is extracted from the sample, is also enhanced by using this compound. By comparing the ratio of extracted Diclofenac to this compound, researchers can determine the extraction efficiency and correct for any losses, leading to more reliable recovery values [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.